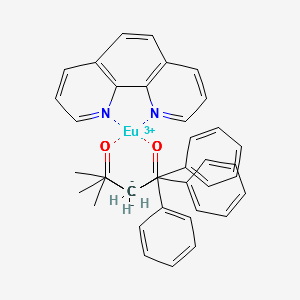

Tris(benzoylacetonato)mono(phenanthroline)europium(III)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tris(benzoylacetonato)mono(phenanthroline)europium(III) is a coordination compound that features europium as the central metal ion. This compound is known for its luminescent properties, making it valuable in various scientific and industrial applications. The empirical formula for this compound is C42H35EuN2O6, and it has a molecular weight of 815.70 .

Preparation Methods

The synthesis of Tris(benzoylacetonato)mono(phenanthroline)europium(III) typically involves the reaction of europium(III) chloride with benzoylacetone and phenanthroline. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .

Chemical Reactions Analysis

Tris(benzoylacetonato)mono(phenanthroline)europium(III) undergoes various chemical reactions, including:

Oxidation and Reduction: The europium ion can participate in redox reactions, although these are less common due to the stability of the Eu(III) oxidation state.

Substitution Reactions: Ligand exchange reactions can occur, where the benzoylacetonato or phenanthroline ligands are replaced by other ligands under specific conditions.

Coordination Reactions: The compound can form complexes with other metal ions or organic molecules, altering its luminescent properties.

Common reagents used in these reactions include strong acids or bases, and the reactions are typically carried out under controlled temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tris(benzoylacetonato)mono(phenanthroline)europium(III) has a wide range of applications in scientific research:

Chemistry: Used as a luminescent probe in various analytical techniques, including fluorescence spectroscopy.

Biology: Employed in bioimaging and as a marker in biological assays due to its strong luminescence.

Medicine: Investigated for potential use in diagnostic imaging and as a therapeutic agent in photodynamic therapy.

Mechanism of Action

The luminescent properties of Tris(benzoylacetonato)mono(phenanthroline)europium(III) are primarily due to the europium ion. When excited by an external light source, the europium ion undergoes electronic transitions that result in the emission of light, typically in the red region of the spectrum. The benzoylacetonato and phenanthroline ligands play a crucial role in sensitizing the europium ion, enhancing its luminescence .

Comparison with Similar Compounds

Tris(benzoylacetonato)mono(phenanthroline)europium(III) can be compared with other europium complexes, such as:

Tris(dibenzoylmethane)mono(1,10-phenanthroline)europium(III): Similar luminescent properties but different ligand structure.

Europium(III)tris(acetylacetonate): Another luminescent europium complex with different ligands.

Europium(III)tris(thenoyltrifluoroacetonate): Known for its strong luminescence and used in similar applications.

The uniqueness of Tris(benzoylacetonato)mono(phenanthroline)europium(III) lies in its specific ligand combination, which provides distinct luminescent properties and makes it suitable for specialized applications.

Properties

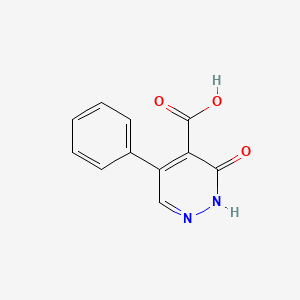

Molecular Formula |

C42H35EuN2O6 |

|---|---|

Molecular Weight |

815.7 g/mol |

IUPAC Name |

europium(3+);1,10-phenanthroline;1-phenylbutane-1,3-dione |

InChI |

InChI=1S/C12H8N2.3C10H9O2.Eu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*1-8(11)7-10(12)9-5-3-2-4-6-9;/h1-8H;3*2-7H,1H3;/q;3*-1;+3 |

InChI Key |

MLLUHAGKVMDUAK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)[CH-]C(=O)C1=CC=CC=C1.CC(=O)[CH-]C(=O)C1=CC=CC=C1.CC(=O)[CH-]C(=O)C1=CC=CC=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl (4aR,8aR)-4-benzyl-3-oxo-5,7,8,8a-tetrahydro-4aH-pyrido[4,3-b][1,4]oxazine-6-carboxylate](/img/structure/B13109603.png)

![5-Cyclohexylsulfanyl-[1,3,4]thiadiazole-2-thiol](/img/structure/B13109620.png)